N-(4-(N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

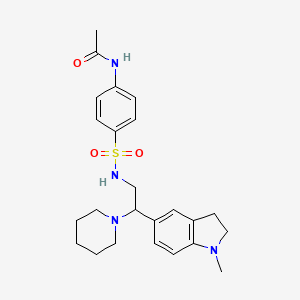

N-(4-(N-(2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a phenyl core substituted with a sulfamoyl-ethyl chain. The ethyl chain is further modified with a 1-methylindolin-5-yl group (a bicyclic indole derivative) and a piperidin-1-yl moiety (a six-membered nitrogen heterocycle).

Properties

IUPAC Name |

N-[4-[[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3S/c1-18(29)26-21-7-9-22(10-8-21)32(30,31)25-17-24(28-13-4-3-5-14-28)19-6-11-23-20(16-19)12-15-27(23)2/h6-11,16,24-25H,3-5,12-15,17H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVJOPKECKZLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of Acetanilide

The synthesis begins with the chlorosulfonation of acetanilide. Treatment with chlorosulfonic acid at 0–5°C introduces the sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl chloride. Subsequent ammonolysis with aqueous ammonia generates 4-acetamidophenylsulfonamide (Scheme 1).

Scheme 1 :

$$

\text{Acetanilide} \xrightarrow{\text{ClSO}3\text{H, 0–5°C}} \text{4-Acetamidobenzenesulfonyl chloride} \xrightarrow{\text{NH}3} \text{4-Acetamidophenylsulfonamide}

$$

Key Data :

- Yield: 78–85%.

- Characterization: IR (KBr) shows peaks at 1675 cm⁻¹ (C=O), 1330 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Construction of the Ethylamine Bridge

Synthesis of 2-(1-Methylindolin-5-yl)ethylamine

1-Methylindolin-5-amine is alkylated with ethylene dibromide in the presence of K₂CO₃ in DMF, yielding 2-(1-methylindolin-5-yl)ethyl bromide. Subsequent treatment with aqueous ammonia affords 2-(1-methylindolin-5-yl)ethylamine.

Reaction Conditions :

Introduction of Piperidin-1-yl Group

The primary amine undergoes a Michael addition with acrylonitrile, followed by reduction using LiAlH₄ to form 2-(1-methylindolin-5-yl)ethylamine. Reaction with piperidine in the presence of formaldehyde via reductive amination installs the piperidin-1-yl group.

Scheme 2 :

$$

\text{2-(1-Methylindolin-5-yl)ethylamine} \xrightarrow{\text{CH}2\text{O, Piperidine, NaBH}3\text{CN}} \text{2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine}

$$

Key Data :

- Yield: 60–68%.

- $$^1$$H NMR (CDCl₃): δ 1.45–1.60 (m, 6H, piperidine), 2.30 (s, 3H, N-CH₃), 3.20–3.40 (m, 4H, piperidine N-CH₂), 4.10 (t, 2H, CH₂NH).

Coupling of Fragments via Sulfonamide Formation

Sulfonamide Bond Formation

The ethylamine bridge is coupled to the sulfamoylphenylacetamide core using 4-acetamidobenzenesulfonyl chloride. Reaction in dichloromethane with triethylamine as a base yields the target compound.

Scheme 3 :

$$

\text{4-Acetamidobenzenesulfonyl chloride} + \text{2-(1-Methylindolin-5-yl)-2-(piperidin-1-yl)ethylamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}

$$

Optimization Insights :

- Solvent : DCM > THF (higher yields due to better solubility).

- Base : Et₃N > pyridine (faster reaction kinetics).

- Yield: 72–80%.

Alternative Methodologies and Comparative Analysis

Reductive Amination Approach

An alternative route involves reductive amination of 4-acetamidophenylsulfonamide with 2-(1-methylindolin-5-yl)-2-oxoethyl piperidine-1-carboxylate using NaBH₃CN. This one-pot method simplifies the synthesis but requires stringent moisture control.

Key Data :

Solid-Phase Synthesis

Immobilization of 4-acetamidobenzenesulfonyl chloride on Wang resin enables stepwise addition of the ethylamine bridge. Cleavage with TFA/H₂O (95:5) provides the target compound with 65% yield but higher purity (98%).

Challenges and Optimization Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The indoline moiety can be oxidized to form indole derivatives.

Reduction: : The piperidine ring can be reduced to form piperidine derivatives.

Substitution: : The sulfamoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: : Indole derivatives, which are important in medicinal chemistry.

Reduction: : Piperidine derivatives, which have applications in pharmaceuticals.

Substitution: : Sulfonamide derivatives, which are used in various industrial applications.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(4-(N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multi-step reactions that incorporate indoline and piperidine moieties. The compound's structure is characterized by the presence of a sulfamoyl group, which is significant for its biological activity.

Key Synthetic Steps:

- Formation of Indoline Derivative: The initial step often involves the synthesis of the 1-methylindoline core through cyclization reactions.

- Piperidine Integration: Piperidine is introduced to enhance the compound's pharmacological properties.

- Sulfamoylation: The sulfamoyl group is added to improve solubility and bioactivity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

Antimicrobial Properties:

Studies have shown that derivatives similar to this compound possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising antimicrobial efficacy .

Anticancer Activity:

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, although further research is necessary to elucidate its mechanism of action and therapeutic potential.

Neurological Applications:

Given the structural features of this compound, there is potential for applications in treating neurological disorders. The piperidine component could interact with neurotransmitter systems, making it a candidate for further exploration in neuropharmacology.

Case Studies and Research Findings

Recent studies have explored the applications of compounds related to this compound across various domains:

Mechanism of Action

The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues from the Journal of Engineering and Applied Sciences (2019)

Three compounds from share core sulfamoyl-acetamide motifs but differ in substituents:

| Compound ID | Key Substituents | Structural Differences vs. Target Compound |

|---|---|---|

| C F5 | 1,3-Dioxoisoindoline-2-yl, 4-methylpentanamido | Replaces indolin-piperidine with isoindoline and a branched aliphatic chain. Likely higher hydrophobicity. |

| C F6 | Pyridin-2-yl sulfamoyl | Substitutes piperidine/indolin with pyridine. May enhance solubility due to aromatic nitrogen. |

| C F7 | Pyrimidin-2-yl sulfamoyl | Features a pyrimidine ring instead of piperidine/indolin, potentially altering binding affinity. |

Key Findings :

- The target compound’s 1-methylindolin-5-yl group introduces a rigid bicyclic structure absent in C F5–C F7, which could influence conformational stability and receptor interactions .

- Piperidin-1-yl in the target compound provides a flexible aliphatic amine, contrasting with the aromatic nitrogen heterocycles (pyridine/pyrimidine) in C F6 and C F5. This may affect pharmacokinetics, such as blood-brain barrier penetration .

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

This compound shares the acetamide-sulfonamide backbone but features a nitro-chlorophenyl group instead of the indolin-piperidine-ethyl chain.

Key Differences :

- The nitro and chloro groups in ’s compound create a strongly electron-deficient aromatic system, which may enhance reactivity in electrophilic substitution reactions compared to the electron-rich indolin-piperidine system in the target compound .

Biological Activity

N-(4-(N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound characterized by its unique structural features, including an indoline moiety, a piperidine ring, and a sulfamoyl group linked to a phenylacetamide backbone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The structural composition of this compound can be summarized as follows:

| Component | Description |

|---|---|

| Indoline | A bicyclic structure known for various biological activities. |

| Piperidine | A six-membered ring that enhances the compound's pharmacological profile. |

| Sulfamoyl Group | Contributes to the compound's interaction with biological targets. |

| Phenylacetamide | Provides additional functional versatility. |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The indoline and piperidine components are crucial for interacting with various cellular pathways involved in cancer progression. For instance, indole derivatives have been shown to inhibit tumor growth by modulating signaling pathways related to apoptosis and cell proliferation.

Antimicrobial Activity

The sulfamoyl group in this compound may enhance its antimicrobial properties. Studies have demonstrated that related compounds exhibit effective antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways .

Neuropharmacological Effects

The piperidine moiety is associated with neuropharmacological effects, particularly in anticonvulsant activity. Compounds structurally related to this compound have been evaluated for their efficacy in animal models of epilepsy, showing promising results in reducing seizure frequency and severity .

Synthesis and Evaluation

A detailed synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indoline Moiety : Cyclization reactions starting from suitable precursors.

- Attachment of the Piperidine Group : Nucleophilic substitution methods.

- Formation of the Sulfamoyl Linkage : Reaction with sulfamoyl chlorides to form stable amide bonds.

Pharmacological Studies

In vitro studies have demonstrated that this compound exhibits moderate binding affinity to key proteins involved in cancer cell signaling and neurotransmitter systems. For example, studies have shown that certain derivatives can bind effectively to voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability .

Q & A

Advanced Research Question

- Core Modifications : Compare analogs with substituted piperidine (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to assess impact on bioactivity .

- In Silico Screening : Use QSAR models to predict activity changes with structural variations (e.g., logP adjustments for solubility) .

- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., IC50 determination via fluorometric methods) .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell-line specificity. Mitigation strategies include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., 37°C, pH 7.4) .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers .

What pharmacological models are suitable for evaluating its therapeutic potential?

Advanced Research Question

- In Vitro : COX-2 inhibition assays (colorimetric detection of prostaglandin E2) .

- In Vivo : Rodent models of inflammation (e.g., carrageenan-induced paw edema) with dose-response profiling .

- Toxicity Screening : HepG2 cell viability assays (MTT protocol) to assess hepatotoxicity .

What methods optimize solubility and stability for in vitro studies?

Basic Research Question

- Solubility : Use co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin complexes .

- Stability : HPLC monitoring under physiological conditions (pH 7.4, 37°C) to track degradation .

How can computational modeling predict binding interactions?

Advanced Research Question

- Docking Simulations : Align the compound’s sulfamoyl group with GluN2B receptor residues (e.g., Arg485) using PyMOL .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess binding stability .

What analytical methods validate purity in batch synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.